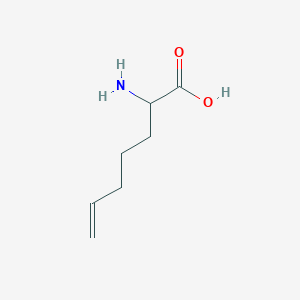

2-Aminohept-6-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVDVSHGOKTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminohept 6 Enoic Acid and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for producing specific stereoisomers of chiral molecules. Methodologies are broadly categorized into approaches that use chiral auxiliaries to direct a transformation, those that employ chiral catalysts, and those that resolve a racemic mixture.

Chiral auxiliary-mediated synthesis is a powerful strategy where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. The success of this method relies on the effective transfer of stereochemical information from the auxiliary to the substrate. illinoisstate.edu

A leading methodology for the asymmetric synthesis of α-amino acids involves the use of square-planar Ni(II) complexes derived from Schiff bases of glycine or other amino acids. nih.gov In this approach, a chiral tridentate ligand, often derived from an amino acid like L-proline, is complexed with Ni(II) and a glycine Schiff base. nih.gov This complex serves as a chiral glycine enolate equivalent.

The planar structure of the complex and the steric hindrance provided by the chiral ligand effectively shield one face of the glycine enolate. This forces an incoming electrophile, in this case, an alkyl halide, to approach from the less hindered face, resulting in a highly diastereoselective alkylation. For the synthesis of 2-aminohept-6-enoic acid, the electrophile would be a 5-carbon chain with a terminal double bond, such as 5-bromopent-1-ene or 5-iodopent-1-ene.

The general process is as follows:

Formation of the chiral Ni(II) complex from a chiral ligand, a glycine Schiff base, and a Ni(II) salt. nih.gov

Deprotonation with a suitable base (e.g., t-BuONa, K₂CO₃) to form the chiral nucleophilic enolate. nih.gov

Alkylation with the appropriate electrophile (e.g., 5-halopent-1-ene) to form the new carbon-carbon bond with high diastereoselectivity. nih.gov

Acidic hydrolysis to decompose the complex and release the target amino acid, this compound. The chiral ligand can often be recovered and reused. nih.gov

Table 1: Key Components in Chiral Ni(II) Complex-Mediated Alkylation

| Component | Example | Role in Synthesis |

|---|---|---|

| Chiral Ligand | (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | Induces chirality, directs the stereochemical outcome of the alkylation. |

| Substrate | Glycine Schiff Base-Ni(II) Complex | Provides the α-carbon backbone for the new amino acid. |

| Base | Potassium Carbonate (K₂CO₃), Sodium tert-butoxide (t-BuONa) | Deprotonates the glycine α-carbon to form the nucleophilic enolate. |

| Alkylating Agent | 5-bromopent-1-ene | Introduces the hept-6-enoic side chain. |

| Solvent | Dimethylformamide (DMF), Methanol (B129727) (MeOH) | Provides the reaction medium. |

Enantioselective catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Organocatalysis and transition-metal catalysis are the two major branches of this field. scienceopen.com

Palladium-catalyzed hydrogenation is a fundamental reaction for the reduction of alkenes and alkynes to alkanes using H₂ gas. masterorganicchemistry.com When applied to a molecule with a pre-existing chiral center, the hydrogenation of a nearby double bond can proceed with high diastereoselectivity. This is known as substrate-directed stereocontrol. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and involves the syn-addition of two hydrogen atoms across the double bond. masterorganicchemistry.commdpi.com

In a synthetic route towards a derivative of this compound, a precursor containing both the α-stereocenter and another double bond could be strategically employed. The existing stereocenter would direct the binding of the molecule to the catalyst surface, favoring the delivery of hydrogen from one specific face. This would control the stereochemistry of the newly formed chiral centers. While this method would saturate the terminal alkene of this compound itself, it is a critical strategy for creating stereochemically rich saturated analogues or for setting stereocenters in more complex intermediates during a multi-step synthesis.

Table 2: Parameters for Diastereoselective Palladium-Catalyzed Hydrogenation

| Parameter | Description | Typical Implementation |

|---|---|---|

| Catalyst | Heterogeneous palladium catalyst. | 5-10% Palladium on Carbon (Pd/C). mdpi.com |

| Hydrogen Source | Dihydrogen gas (H₂). | H₂ balloon or high-pressure autoclave. |

| Stereoselectivity | Addition of hydrogen atoms to the same face of the double bond. | syn-addition. masterorganicchemistry.com |

| Directing Group | A pre-existing chiral center or functional group. | The α-amino or carboxyl group of the amino acid precursor. |

| Solvent | Inert solvent. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc). |

Enzymatic resolution is a powerful biocatalytic method for separating a racemic mixture of chiral molecules. It leverages the high stereospecificity of enzymes, which selectively catalyze a reaction on only one of the two enantiomers. mdpi.com

Lipases are a class of enzymes that catalyze the hydrolysis of esters. mdpi.com In a process known as kinetic resolution, a lipase can be used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. nih.govresearchgate.net This is a widely used industrial method for producing enantiopure pharmaceuticals and their intermediates. nih.gov

To obtain enantiomerically pure this compound, a racemic ester precursor (e.g., methyl or ethyl 2-aminohept-6-enoate) would be subjected to hydrolysis in the presence of a lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) or lipase from Candida rugosa. nih.gov

The enzyme would, for example, preferentially hydrolyze the (S)-ester to the (S)-2-aminohept-6-enoic acid, while the (R)-ester remains largely unchanged. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product acid and the remaining ester. The resulting mixture of the (S)-acid and the (R)-ester can then be easily separated based on their different chemical properties (e.g., via acid-base extraction).

Table 3: Enzymatic Resolution of a Racemic 2-Aminohept-6-enoate Ester

| Component | Description | Example |

|---|---|---|

| Substrate | Racemic ester of the target amino acid. | (R/S)-Ethyl 2-aminohept-6-enoate |

| Biocatalyst | Lipase enzyme. | Novozym 435 (Candida antarctica lipase B) nih.gov |

| Reaction | Enantioselective hydrolysis of the ester. | Hydrolysis of the ester functional group. |

| Product 1 | The hydrolyzed amino acid enantiomer. | (S)-2-Aminohept-6-enoic acid |

| Product 2 | The unreacted ester enantiomer. | (R)-Ethyl 2-aminohept-6-enoate |

| Separation Method | Exploits the difference in acidity. | Acid-base extraction. |

Enzymatic Resolution Techniques

Multi-Step Chemical Synthesis Routes

The creation of this compound and its derivatives is typically achieved through carefully planned multi-step chemical synthesis. nih.govnih.gov These routes are designed to build the molecule piece by piece, allowing for precise control over its structure. A common starting point for these syntheses is a readily available and chiral molecule, such as aspartic acid. nih.govnih.gov This approach, known as using the "chiral pool," leverages the natural chirality of the starting material to produce the desired stereoisomer of the final product.

Another important strategy involves the use of cross-metathesis reactions. nih.govnih.gov This powerful technique allows for the formation of new carbon-carbon double bonds by rearranging the fragments of two different alkene molecules. In the synthesis of derivatives of this compound, this method is employed to diversify the structure and introduce different functional groups. nih.govnih.gov

Alkylation Reactions in this compound Synthesis

Alkylation reactions, which involve the addition of an alkyl group to a molecule, are a fundamental component in the synthesis of amino acids. In the context of this compound, these reactions are crucial for constructing the carbon backbone of the molecule.

A modern and efficient approach to alkylation is the use of hydrogen-borrowing catalysis. nih.gov This method allows for the use of alcohols as alkylating agents, which is advantageous because they are generally more stable and environmentally friendly than traditional alkyl halides. nih.gov The process involves the temporary removal of hydrogen from the alcohol to form a reactive intermediate, which then participates in the C-C bond formation. nih.gov Water is the only stoichiometric byproduct, making this a green chemistry approach. nih.gov

For the synthesis of amino acid derivatives, enantiopure 1,2-amino alcohols, which can be derived from abundant amino acids, can be used in these hydrogen-borrowing alkylation reactions. nih.gov To prevent racemization at the amine's stereocenter during the reaction, it is important to use a sub-stoichiometric amount of base and to protect the nitrogen atom with a sterically bulky group, such as a triphenylmethane (trityl) or benzyl group. nih.gov

Olefin Introduction Methodologies

The introduction of the olefin (alkene) group is a defining feature in the synthesis of this compound. This functional group is often installed using olefination reactions, with the Wittig reaction being a prominent example. nih.gov In a specific synthetic route, an aldehyde intermediate is subjected to a Wittig olefination to produce the desired terminal alkene. nih.gov

Another powerful method for creating and modifying olefins is olefin metathesis. uu.nl This reaction, catalyzed by ruthenium-based complexes like Grubbs' catalysts, allows for the cutting and rearranging of carbon-carbon double bonds. nih.govuu.nl Cross-metathesis, a variant of this reaction, is particularly useful for diversifying the structure of this compound derivatives. nih.gov In this process, the parent amino acid is reacted with another olefin in the presence of a catalyst, leading to the exchange of substituents and the formation of new, more complex molecules. nih.gov Ring-closing metathesis (RCM) is another application of this technology, used to create cyclic amino acid derivatives. uu.nl

Protecting Group Strategies for Amino and Carboxylic Acid Functionalities

In the synthesis of complex molecules like this compound, it is essential to temporarily block certain reactive functional groups to prevent them from participating in unwanted side reactions. slideshare.netbiosynth.com This is achieved through the use of protecting groups. For amino acids, both the amino (-NH2) and carboxylic acid (-COOH) groups are highly reactive and typically require protection. biosynth.com

For carboxylic acids, common protecting groups include esters, such as methyl, ethyl, or benzyl esters. oup.com These are typically introduced by reacting the carboxylic acid with the corresponding alcohol under acidic conditions. ug.edu.pl For the amino group, carbamates like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are widely used. researchgate.netaltabioscience.com

Fmoc Protection and Deprotection Protocols

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and is frequently used for the protection of the α-amino group of amino acids. researchgate.netaltabioscience.com

Protection: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-succinamide or Fmoc-chloride under basic conditions. total-synthesis.com The reaction proceeds via nucleophilic attack of the amino group on the Fmoc reagent, resulting in the formation of a stable carbamate. total-synthesis.com

Deprotection: A key advantage of the Fmoc group is its lability under mild basic conditions, which allows for its selective removal without affecting acid-labile protecting groups, a principle known as orthogonality. total-synthesis.comgenscript.com The standard deprotection protocol involves treating the Fmoc-protected amino acid with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comgenscript.com The mechanism involves the deprotonation of the acidic proton on the fluorenyl ring system by the base, followed by a β-elimination reaction that releases the free amine, carbon dioxide, and a dibenzofulvene byproduct. altabioscience.com This byproduct is then scavenged by the excess base to form a stable adduct, which is removed during subsequent washing steps. altabioscience.com

Purification and Yield Optimization in this compound Synthesis

The successful synthesis of this compound relies not only on the chemical reactions themselves but also on the effective purification of the intermediates and the final product, as well as the optimization of reaction conditions to maximize the yield.

Purification is essential to remove unreacted starting materials, reagents, and byproducts from the desired compound. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and volatility.

Yield optimization is an ongoing process throughout a multi-step synthesis. It involves systematically adjusting reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading to achieve the highest possible conversion of starting material to product while minimizing the formation of side products.

Chromatographic Purification Techniques

Chromatography is a powerful and versatile set of techniques used for the separation and purification of chemical compounds. It is a cornerstone of purification in the synthesis of this compound and its derivatives. nih.govnih.gov

The fundamental principle of chromatography is the differential partitioning of components of a mixture between a stationary phase and a mobile phase. Different types of chromatography are employed based on the properties of the molecules to be separated.

Column Chromatography: This is a widely used technique where the stationary phase, typically silica gel or alumina, is packed into a column. The crude reaction mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the mobile phase) is passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while those with a lower affinity will move more quickly, thus achieving separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles. This results in much higher resolution and faster separation times. It is often used for the final purification of the target compound to achieve high purity.

Below is a table summarizing the use of chromatographic techniques in a synthetic sequence:

| Synthetic Step | Compound | Purification Method |

| Wittig Olefination | Alkene Intermediate | Column Chromatography |

| Cross-Metathesis | Diversified Derivative | Column Chromatography |

| Final Product | This compound | HPLC |

Solvent-Based Extraction and Crystallization Methodologies

The purification of this compound and its derivatives from reaction mixtures or natural sources is a critical step to obtaining a high-purity final product. Solvent-based extraction and crystallization are fundamental techniques employed for this purpose, leveraging the physicochemical properties of the amino acid, such as its polarity, solubility in various solvents, and its isoelectric point.

Solvent-Based Extraction

Solvent-based extraction is a primary method for isolating amino acids from complex mixtures. The choice of solvent is paramount and is dictated by the solubility profile of this compound, which is influenced by its zwitterionic nature at its isoelectric point and its charged state at other pH values.

Liquid-Liquid Extraction:

This technique involves the partitioning of this compound between two immiscible liquid phases, typically an aqueous phase containing the crude amino acid and an organic solvent. The efficiency of extraction is dependent on the distribution coefficient of the amino acid between the two phases.

Aqueous Acidic Extraction: Amino acids can be extracted from organic reaction mixtures into an aqueous acidic solution (e.g., dilute HCl). In this medium, the amino group is protonated (-NH3+), forming a salt that is highly soluble in water.

Organic Solvent Extraction from Aqueous Solutions: Conversely, to extract the amino acid from an aqueous phase, the pH can be adjusted to its isoelectric point. At this pH, the net charge of the amino acid is zero, reducing its solubility in water and allowing for its extraction into a polar organic solvent. However, the solubility of amino acids in most organic solvents is generally low.

Commonly used solvents for the extraction of amino acids from aqueous solutions include alcohols like ethanol and methanol, often in mixtures with water. For non-proteinogenic amino acids, other solvents such as acetonitrile have also been utilized. The selection of an appropriate organic solvent is crucial to maximize the recovery of the target compound while minimizing the co-extraction of impurities.

Solid-Phase Extraction (SPE):

Solid-phase extraction is another valuable technique for the purification of amino acids. In SPE, the sample is passed through a solid sorbent that selectively retains the amino acid. The retained compound can then be eluted with a suitable solvent. For amino acids, ion-exchange cartridges are frequently employed.

Cation-Exchange SPE: At a pH below its isoelectric point, this compound will carry a net positive charge and can be retained by a cation-exchange resin.

Anion-Exchange SPE: At a pH above its isoelectric point, it will have a net negative charge and can be retained by an anion-exchange resin.

After washing the cartridge to remove impurities, the purified amino acid is eluted by changing the pH or increasing the ionic strength of the eluent.

A summary of potential solvent systems for the extraction of this compound is presented in the table below.

| Extraction Technique | Aqueous Phase | Organic Phase/Eluent | Principle of Separation |

| Liquid-Liquid Extraction | Acidic (e.g., 0.1 M HCl) | - | Protonation of the amino group increases aqueous solubility, allowing separation from non-polar impurities. |

| Liquid-Liquid Extraction | Neutral (at pI) | Polar organic solvents (e.g., Ethanol, Methanol, Acetonitrile) | Zwitterionic form has minimal aqueous solubility, facilitating transfer to an organic phase. |

| Solid-Phase Extraction | Acidic (pH < pI) | Cation-exchange resin | Retention of the positively charged amino acid. |

| Solid-Phase Extraction | Basic (pH > pI) | Anion-exchange resin | Retention of the negatively charged amino acid. |

Crystallization Methodologies

Crystallization is a powerful technique for obtaining highly pure solid this compound. The principle of crystallization relies on the controlled precipitation of the amino acid from a supersaturated solution.

Cooling Crystallization:

This method involves dissolving the amino acid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent slow cooling of the solution reduces the solubility of the amino acid, leading to the formation of crystals. The rate of cooling is a critical parameter that influences the size and purity of the resulting crystals; slower cooling rates generally yield larger and purer crystals.

Anti-Solvent Crystallization:

pH Adjustment (Isoelectric Precipitation):

The solubility of amino acids is at a minimum at their isoelectric point (pI). This property is widely exploited for crystallization. The amino acid is first dissolved in an acidic or basic aqueous solution. The pH of the solution is then carefully adjusted to the pI of this compound, causing it to precipitate out of the solution as crystals. The slow and controlled addition of the acid or base is crucial for the formation of well-defined crystals.

The table below summarizes the key parameters for these crystallization methods.

| Crystallization Method | Solvent(s) | Key Parameter(s) | Principle |

| Cooling Crystallization | Water, Ethanol/Water mixtures | Temperature | Decreased solubility upon cooling from a saturated solution. |

| Anti-Solvent Crystallization | Primary solvent (e.g., Water), Anti-solvent (e.g., Ethanol, Acetone) | Solvent Composition | Addition of a miscible solvent in which the amino acid is less soluble. |

| pH Adjustment | Aqueous Acid or Base | pH | Minimum solubility at the isoelectric point leads to precipitation. |

The choice of the specific extraction and crystallization methodology for this compound and its derivatives will depend on the nature of the impurities, the desired purity of the final product, and the scale of the purification. Often, a combination of these techniques is employed to achieve the highest purity.

Analytical and Stereochemical Characterization in 2 Aminohept 6 Enoic Acid Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric composition of 2-aminohept-6-enoic acid. High-performance liquid chromatography (HPLC) stands out as a primary tool for these analytical challenges.

Chiral HPLC is a powerful technique for the separation and quantification of the enantiomers of this compound, allowing for the precise determination of its enantiomeric excess (e.e.). The direct analysis of underivatized amino acids is often preferred as it circumvents the need for derivatization steps that can introduce impurities. sigmaaldrich.com

Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.com These CSPs are compatible with both organic and aqueous mobile phases, making them suitable for separating polar and ionic compounds like amino acids. sigmaaldrich.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase. For many amino acids, the D-enantiomer is more strongly retained on teicoplanin-based CSPs. sigmaaldrich.com

The mobile phase composition plays a critical role in achieving optimal separation. A common approach involves using a mixture of water, an organic modifier like methanol (B129727) or ethanol, and an acidic additive such as trifluoroacetic acid (TFA) or formic acid to control the ionization state of the amino acid and improve peak shape. sigmaaldrich.comankara.edu.tr The enantioselectivity can be influenced by the concentration of the organic modifier. sigmaaldrich.com

A typical chiral HPLC method for the analysis of a non-proteinogenic amino acid like this compound might employ a teicoplanin-based column with a mobile phase consisting of a gradient of aqueous TFA and an organic solvent. The retention times for the (S)- and (R)-enantiomers would be distinct, allowing for their quantification.

Interactive Data Table: Illustrative Chiral HPLC Separation Parameters for this compound Enantiomers

| Parameter | Value |

| Column | Chiralpak® IE |

| Mobile Phase | n-hexane/2-PrOH/DEA (70/30/0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Retention Time (Hypothetical) | (R)-enantiomer: 8.5 min, (S)-enantiomer: 10.2 min |

Spectroscopic Methodologies for Stereochemical Analysis

Spectroscopic techniques provide valuable information about the three-dimensional structure and stereochemistry of chiral molecules like this compound.

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. photophysics.commit.edu This differential absorption arises from the presence of chromophores in a chiral environment. mit.edu In the case of this compound, the carboxylic acid group and the carbon-carbon double bond can act as chromophores.

The CD spectrum of a chiral molecule is highly sensitive to its absolute configuration and conformation. creative-proteomics.com Enantiomers of a chiral compound will produce mirror-image CD spectra. photophysics.com This property makes CD spectroscopy an excellent tool for assessing the enantiomeric purity of this compound. A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will show no CD signal as the signals from the two enantiomers cancel each other out.

The analysis of the CD spectrum in the far-UV region (typically below 250 nm) can provide information about the electronic transitions of the carboxyl group and the double bond within the chiral framework of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the stereochemistry of the amino acid.

Interactive Data Table: Hypothetical Circular Dichroism Data for this compound Enantiomers

Note: This table presents hypothetical CD spectral data to illustrate the expected differences between enantiomers, as specific experimental data for this compound is not available in the cited literature.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (S)-2-Aminohept-6-enoic acid | 210 | +5000 |

| (R)-2-Aminohept-6-enoic acid | 210 | -5000 |

| (S)-2-Aminohept-6-enoic acid | 235 | -1500 |

| (R)-2-Aminohept-6-enoic acid | 235 | +1500 |

Qualitative Analytical Tests for Reaction Monitoring

In the context of peptide synthesis, simple and rapid qualitative tests are essential for monitoring the progress of coupling reactions and ensuring the complete incorporation of amino acid residues.

The ninhydrin (B49086) test, also known as the Kaiser test, is a highly sensitive colorimetric assay used to detect the presence of primary amines. sigmaaldrich.comnih.gov In solid-phase peptide synthesis (SPPS), this test is routinely employed to monitor the completion of the coupling of an amino acid, such as this compound, to the growing peptide chain. nih.gov

The principle of the test involves the reaction of ninhydrin with the free primary amine of the N-terminal amino acid on the solid support. A positive result, indicating the presence of unreacted primary amine, is the development of an intense blue or purple color, often referred to as Ruhemann's purple. mdpi.com A negative result, signifying a complete coupling reaction, is indicated by the absence of this color change.

The procedure for the ninhydrin test in SPPS typically involves taking a small sample of the resin-bound peptide, washing it thoroughly, and then treating it with a solution of ninhydrin in a suitable solvent system, followed by heating. The visual observation of the color of the beads and the solution provides a quick assessment of the reaction's progress.

Interactive Data Table: Interpretation of Ninhydrin Test Results in Peptide Synthesis

| Observation | Interpretation | Action |

| Intense blue/purple beads and solution | Incomplete coupling; free primary amines present. | Recouple the amino acid. |

| Colorless/yellow beads and solution | Complete coupling; no free primary amines. | Proceed to the next step in the synthesis. |

| Faint blue color | Partial coupling. | Consider a second coupling or capping of unreacted amines. |

Applications of 2 Aminohept 6 Enoic Acid in Peptide and Protein Sciences

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide production, enabling the stepwise assembly of amino acids into a desired sequence. The integration of unnatural amino acids like 2-aminohept-6-enoic acid into standard SPPS protocols requires careful consideration of coupling conditions and potential synthetic challenges.

Coupling Protocols for this compound Incorporation

The successful incorporation of this compound, often in its Nα-Fmoc protected form, into a growing peptide chain relies on efficient amide bond formation. The heptenoic acid side chain, being relatively long and non-polar, can present steric hindrance, necessitating robust coupling reagents to ensure high yields.

Commonly employed coupling reagents for sterically hindered amino acids are well-suited for this purpose. These include phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comsigmaaldrich.comomizzur.com HATU is often preferred due to its faster reaction kinetics and reduced risk of epimerization. peptide.comsigmaaldrich.com

Microwave-assisted SPPS has emerged as a powerful technique to enhance the efficiency of coupling difficult or sterically hindered amino acids. cem.comsioc-journal.cn The application of microwave energy can significantly shorten reaction times and improve coupling yields for residues like this compound by overcoming the kinetic barriers associated with steric hindrance. cem.com

A typical coupling protocol would involve the use of a 3- to 5-fold excess of the Fmoc-protected this compound, the coupling reagent (e.g., HATU), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.com The reaction progress can be monitored using standard methods like the Kaiser test to ensure complete coupling before proceeding to the next deprotection step. chempep.com

| Coupling Reagent | Class | Key Features |

| HBTU | Aminium/Uronium | Efficient, widely used, minimal racemization with HOBt. peptide.comomizzur.com |

| HATU | Aminium/Uronium | More reactive than HBTU, faster coupling, less epimerization. peptide.comsigmaaldrich.com |

| PyBOP | Phosphonium | Effective for hindered couplings and peptide cyclization. peptide.comsigmaaldrich.com |

| DIC/Oxyma | Carbodiimide/Additive | A modern, efficient combination that minimizes side reactions. merel.si |

Challenges and Optimization in SPPS with Unnatural Amino Acids

The incorporation of this compound can introduce challenges common to the synthesis of peptides containing unnatural or hydrophobic residues. These challenges primarily revolve around incomplete reactions and peptide aggregation.

Steric Hindrance: The bulky, aliphatic side chain of this compound can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling. cem.com

Optimization: To overcome this, higher excesses of the amino acid and coupling reagents may be used. researchgate.net Extending the coupling time or employing microwave irradiation are also effective strategies. cem.comsioc-journal.cn The choice of a more potent coupling reagent, such as HATU or PyAOP, is also recommended for such difficult couplings. sigmaaldrich.com

Peptide Aggregation: The hydrophobic nature of the heptenyl side chain can contribute to the aggregation of the growing peptide chains on the solid support, especially in longer or predominantly hydrophobic sequences. peptide.com This aggregation can physically block reactive sites, leading to truncated or deletion sequences. peptide.com

Optimization: Several strategies can be employed to disrupt the intermolecular hydrogen bonding that causes aggregation:

Solvent Choice: Using solvents with higher polarity and hydrogen bond-disrupting capabilities, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), often in mixtures with DMF, can improve solvation of the peptide-resin. peptide.comnih.govgenscript.com

Chaotropic Agents: The addition of chaotropic salts like lithium chloride (LiCl) or sodium perchlorate (B79767) (NaClO₄) to the reaction mixture can help to break up secondary structures. peptide.comsigmaaldrich.com

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on preceding residues can effectively prevent aggregation by disrupting inter-chain hydrogen bonding. peptide.comsigmaaldrich.com

Design and Synthesis of Conformationally Constrained Peptides

A major application of this compound is in the synthesis of peptides with constrained conformations. The terminal alkene provides a chemical handle for intramolecular cross-linking, leading to the formation of cyclic structures that often exhibit improved biological activity and stability.

Peptide Stapling Strategies utilizing the Alkene Moiety

Peptide stapling is a technique used to constrain a peptide in a specific secondary structure, most commonly an α-helix. This is achieved by introducing two unnatural amino acids with reactive side chains at specific positions within the peptide sequence, which are then covalently linked. This compound is a key component in all-hydrocarbon stapling.

By placing two this compound residues at positions i and i+7 in a peptide sequence, their terminal alkene side chains can be joined through a ring-closing metathesis (RCM) reaction. rsc.orgresearchgate.net This creates a covalent hydrocarbon "staple" that spans two turns of the α-helix, reinforcing its structure. The RCM reaction is typically catalyzed by a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst. merel.siresearchgate.net This stapling enhances the peptide's helicity, proteolytic resistance, and cell permeability.

| Stapling Position | Staple Span | Resulting Structure |

| i, i+7 | Two helical turns | All-hydrocarbon staple |

Creation of Cyclic Peptides and Peptidomimetics

Beyond stabilizing α-helices, the alkene moiety of this compound is a versatile tool for the synthesis of a broader range of cyclic peptides and peptidomimetics. Ring-closing metathesis can be used to cyclize peptides in various ways, not limited to helical structures. nih.govnih.gov

By incorporating two alkene-containing amino acids, such as this compound, at desired positions in a linear peptide precursor, RCM can be employed to form a macrocycle. rsc.orgdrughunter.com The size and conformation of the resulting cyclic peptide can be tuned by the placement of the reactive amino acids within the sequence. This strategy allows for the creation of novel scaffolds that can mimic protein loops or other complex structural motifs, which are often involved in protein-protein interactions. nih.gov These cyclic peptidomimetics generally exhibit increased receptor affinity and improved stability compared to their linear counterparts. nih.gov

Bioconjugation and Chemical Biology Applications

The terminal alkene of this compound serves as a bioorthogonal handle for a variety of chemical modifications, enabling its use in bioconjugation and chemical biology. This functionality allows for the site-specific attachment of molecules such as fluorescent dyes, imaging agents, or drug payloads to the peptide.

A prominent bioconjugation strategy involving the alkene moiety is the photo-initiated radical thiol-ene reaction . nih.govsemanticscholar.org This reaction, often referred to as "thiol-ene click chemistry," involves the addition of a thiol-containing molecule across the terminal double bond of the this compound side chain. rsc.orgresearchgate.net The reaction is typically initiated by a radical initiator upon exposure to UV light and is highly efficient, selective, and tolerant of a wide range of functional groups found in biological systems. nih.govnih.govrsc.orgresearchgate.net

This method can be used to:

Label peptides: Covalently attach fluorescent probes for imaging and tracking studies.

Create peptide-drug conjugates: Link cytotoxic agents to targeting peptides for selective drug delivery.

Immobilize peptides: Attach peptides to surfaces or nanoparticles for various biotechnological applications.

Form complex peptide architectures: Cyclize peptides by reacting the alkene with a cysteine residue within the same peptide chain. nih.govnih.govresearchgate.net

The thiol-ene reaction provides a robust and versatile tool for modifying peptides containing this compound, expanding their utility in both therapeutic and diagnostic applications. nih.govyoutube.comresearchgate.net

Site-Specific Incorporation of this compound into Proteins via Genetic Code Expansion

The site-specific incorporation of ncAAs into proteins is a powerful tool in chemical biology, enabling the introduction of novel chemical functionalities into proteins. nih.govnih.gov This is typically achieved by repurposing a nonsense codon, most commonly the amber stop codon (UAG), to encode the ncAA. addgene.org The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous amino acids or tRNAs in the host organism. rcsb.org

The Pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from certain archaea are a commonly used orthogonal pair for genetic code expansion due to their inherent promiscuity and orthogonality in both bacterial and eukaryotic cells. nih.govucsf.edu The active site of PylRS is relatively large and can accommodate a wide variety of lysine (B10760008) derivatives and other ncAAs. nih.govrcsb.orgproteopedia.org

Researchers have successfully engineered PylRS variants to accept over 100 different ncAAs by mutating key residues within the amino acid binding pocket. ucsf.edu This directed evolution approach typically involves creating a library of PylRS mutants and screening for variants that can efficiently charge tRNAPyl with the desired ncAA in response to an amber codon. While numerous aliphatic and alkene-containing amino acids have been incorporated using this system, specific engineered PylRS variants for this compound have not been reported in the available literature.

Table 1: Key Residues in M. mazei PylRS Active Site Subject to Mutagenesis for Altered Substrate Specificity

| Residue | Location/Function in Active Site | Common Mutations for Broader Specificity |

| N346 | Forms hydrogen bonds with the amino acid's main chain | N346A/G |

| C348 | Lines the hydrophobic binding pocket | C348A/G |

| Y384 | Contributes to the shape and size of the binding pocket | Y384F |

| L305 | Interacts with the substrate side chain | L305A/G |

| Y306 | Forms part of the hydrophobic binding pocket | Y306A/F |

This table represents commonly mutated residues in PylRS for incorporating various ncAAs; specific mutations for this compound are not documented.

Bioorthogonal Chemistry utilizing the Alkene Functional Group

The terminal alkene in the side chain of this compound would serve as a bioorthogonal handle. mdpi.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkene group is not commonly found in proteins, making it an ideal target for specific chemical modifications.

Once incorporated into a protein, the alkene side chain of this compound could be modified using various ligation strategies.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium-based complexes like the Grubbs catalysts, can be used to couple the alkene-containing protein with another molecule bearing an alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This has been used for protein labeling, cyclization, and cross-linking. The reaction is highly specific for alkenes and can often be performed in aqueous, buffered solutions compatible with proteins. tamu.edulibretexts.org

Click Chemistry: The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and easy to perform. wikipedia.orgorganic-chemistry.org While the most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), several alkene-based click reactions exist. sigmaaldrich.com For instance, the inverse-electron-demand Diels-Alder reaction between a strained alkene and a tetrazine is a rapid and catalyst-free bioorthogonal reaction that could be used to label a protein containing this compound. researchgate.net Another relevant reaction is the tetrazole photoclick reaction, where a tetrazole reacts with an alkene upon UV irradiation. wikipedia.org

There are no specific reports of these ligation strategies being applied to proteins containing this compound.

Structural and Functional Impact of this compound in Peptide Assemblies

Influence on Secondary and Supramolecular Structures

The primary sequence of a peptide dictates its secondary structure (e.g., α-helix, β-sheet) and its ability to self-assemble into higher-order supramolecular structures. The introduction of an ncAA with a unique side chain can influence these properties. The flexible, seven-carbon aliphatic chain of this compound with a terminal double bond would be expected to have distinct effects.

The hydrophobic nature of the hexenyl side chain could promote the formation of hydrophobic cores in folded peptides or drive the assembly of peptide amphiphiles into micelles or nanofibers. The terminal alkene also provides a potential site for intermolecular cross-linking via olefin metathesis, which could be used to stabilize peptide secondary structures or to create covalently linked supramolecular assemblies. While the influence of various hydrophobic and functionalized amino acids on peptide structure is an active area of research, specific studies on the structural impact of this compound on peptide assemblies have not been published.

Chirality Effects in Peptide Assembly Structures

The incorporation of a chiral amino acid with an unsaturated aliphatic side chain, such as this compound, would introduce unique steric and electronic factors that can modulate peptide assembly. The chirality at the α-carbon will directly influence the twist and turn of the peptide backbone, affecting the formation of secondary structures like β-sheets and α-helices. It has been shown that switching the chirality of a single amino acid can disrupt or alter these structures, leading to different assembly morphologies. frontiersin.orgnih.gov For instance, the substitution of an L-amino acid with a D-amino acid can induce a kink in an α-helix or alter the hydrogen-bonding network in a β-sheet, thereby changing the propensity of the peptide to form fibrils, tubes, or other nanostructures. nih.gov

The terminal double bond in the heptenoic acid side chain adds another layer of complexity. This functional group can participate in intermolecular interactions, potentially leading to novel assembly behaviors not observed with saturated side chains. The specific spatial orientation of this reactive group, dictated by the chirality of the α-carbon, would be a key factor in directing the self-assembly process.

Based on general findings in the field of peptide engineering, the following table outlines the potential effects of introducing the chiral centers of this compound into a self-assembling peptide sequence.

| Assembly Kinetics | Changes in the rate of nucleation and elongation during the self-assembly process. | The specific stereochemistry can affect the efficiency of molecular packing and the stability of intermediate structures. |

Investigation of 2 Aminohept 6 Enoic Acid in Biological Systems and Medicinal Chemistry

Modulation of Metabolic Pathways

The metabolic fate of 2-Aminohept-6-enoic acid is not yet empirically detailed in scientific literature. However, its structure—a seven-carbon chain with a terminal double bond and an alpha-amino group—suggests it could be processed through pathways common to both amino acids and fatty acids.

The initial step in the catabolism of most amino acids involves the removal of the alpha-amino group, a process typically catalyzed by aminotransferases (transaminases). These enzymes transfer the amino group to an α-keto acid, commonly α-ketoglutarate, to form glutamate (B1630785). The resulting carbon skeleton of this compound, 2-oxo-hept-6-enoic acid, would then enter other metabolic pathways.

Alternatively, glutamate dehydrogenase could oxidatively deaminate the amino acid. Given its structural similarity to other amino acids that are enzyme substrates, it is plausible that this compound could interact with various enzymes, potentially acting as a substrate or an inhibitor. For instance, its unsaturated tail might influence its binding to and processing by enzymes involved in fatty acid metabolism.

Following deamination, the carbon skeleton of this compound would likely be metabolized in a manner analogous to that of a seven-carbon fatty acid. This would involve β-oxidation, a process that sequentially shortens the carbon chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The terminal double bond would require the action of an isomerase to be correctly positioned for the β-oxidation machinery.

Neurotransmitter Signaling Modulation

The structural resemblance of this compound to the excitatory neurotransmitter glutamate suggests a potential for interaction with glutamate receptors.

Glutamate receptors, particularly the ionotropic N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, have specific structural requirements for ligand binding. The affinity of ligands is determined by the spatial arrangement of the α-amino and α-carboxyl groups, as well as the nature of the side chain.

The extended and flexible seven-carbon chain of this compound distinguishes it from the shorter side chain of glutamate. This structural difference may influence its binding to glutamate receptors. It is conceivable that the aliphatic chain could either sterically hinder the binding pocket or interact with hydrophobic regions of the receptor, potentially acting as a partial agonist or an antagonist. The presence of the terminal double bond could also confer a degree of conformational rigidity that might affect receptor interaction.

Should this compound prove to be a modulator of glutamate receptors, it could have significant implications for neuropharmacology. Glutamatergic signaling is fundamental to synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, including epilepsy, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

A compound that could selectively modulate specific subtypes of glutamate receptors could offer a novel therapeutic avenue. Furthermore, understanding the structure-activity relationships of how aliphatic chain length and unsaturation affect glutamate receptor binding could inform the design of new neuroprotective or cognitive-enhancing drugs.

Comparative Analysis with Structurally Related Amino Acids

To better understand the potential biological activities of this compound, it is useful to compare it with structurally similar unsaturated amino acids.

| Compound Name | Chemical Structure | Molecular Formula | Known Biological Activity |

| 2-Amino-4-pentenoic acid (Allylglycine) | Image of the chemical structure of Allylglycine | C₅H₉NO₂ | Inhibitor of glutamate decarboxylase (GAD), leading to decreased GABA synthesis and convulsions. |

| 2-Amino-5-hexenoic acid | Image of the chemical structure of 2-Amino-5-hexenoic acid | C₆H₁₁NO₂ | Limited data available; potential for neuroactivity based on structural similarity to other compounds. |

| This compound | Image of the chemical structure of this compound | C₇H₁₃NO₂ | Currently uncharacterized; potential for metabolic and neurological effects based on its structure. |

| 2-Amino-4-pentynoic acid (Propargylglycine) | Image of the chemical structure of Propargylglycine | C₅H₇NO₂ | Irreversible inhibitor of cystathionine (B15957) γ-lyase and a suicide inhibitor of proline dehydrogenase. |

Allylglycine, a five-carbon unsaturated amino acid, is a well-known convulsant due to its inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. wikipedia.org This highlights how a relatively small unsaturated amino acid can have profound effects on neurotransmitter systems.

Propargylglycine, with a terminal alkyne, is an irreversible inhibitor of cystathionine γ-lyase, an enzyme in the transsulfuration pathway. peptide.com This demonstrates that the type of unsaturation can significantly influence the enzymatic target.

The biological activities of 2-amino-5-hexenoic acid are not well-documented. As the carbon chain length increases from allylglycine to this compound, changes in lipophilicity and conformational flexibility could lead to different biological targets and activities. The longer, more flexible chain of this compound might allow it to interact with a different set of enzymes or receptors compared to its shorter-chain counterparts. Further research is necessary to elucidate the specific biological profile of this intriguing molecule.

Differences in Biological Activity and Receptor Interaction Profile

There is currently no available scientific literature detailing the biological activity or receptor interaction profile of this compound.

Impact of Side Chain Modifications on Biological Functionality

No studies have been published that investigate the impact of modifying the side chain of this compound on its biological functionality.

Computational Chemistry and Molecular Modeling Studies of 2 Aminohept 6 Enoic Acid

Molecular Docking Investigations with Target Proteins and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors or to understand the binding mechanism of a ligand to a protein's active site.

A comprehensive search of scientific databases reveals no specific molecular docking studies have been published for 2-aminohept-6-enoic acid. Such studies would be valuable to identify potential protein targets and to understand its binding modes. Future research could involve docking this compound against a variety of enzyme classes, such as aminotransferases, oxidases, or enzymes involved in fatty acid metabolism, to explore its potential as a substrate or inhibitor. The results of such hypothetical studies could be presented in a table format, as shown below, detailing binding affinities and key interacting residues for various targets.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Enzyme Class A | - | - |

| Enzyme Class B | - | - |

| Receptor Type C | - | - |

(No published data available)

Molecular Dynamics Simulations for Interaction Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations can be used to analyze the stability of a ligand-protein complex, the role of solvent molecules, and the energetic contributions of different interactions.

There are currently no published molecular dynamics simulation studies specifically investigating this compound's interactions with any biological targets. Future MD simulations could be employed to validate the binding poses predicted by molecular docking, to assess the stability of the compound within a binding pocket, and to analyze the dynamic behavior of the protein upon ligand binding. Key parameters from such a study, like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would provide insights into the stability of the system.

Table 2: Potential Parameters from a Future Molecular Dynamics Study of a this compound-Protein Complex

| Simulation Parameter | Description | Potential Finding (Hypothetical) |

|---|---|---|

| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure over time. | A low and stable RMSD would suggest the ligand remains in a consistent binding pose. |

| RMSF of Protein Residues | Measures the fluctuation of individual amino acid residues around their average positions. | Higher RMSF in certain regions could indicate conformational changes upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identification of stable and transient hydrogen bonds crucial for binding. |

(No published data available)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their physicochemical properties and molecular descriptors.

No QSAR models have been developed or published for this compound or a series of its analogs. To conduct a QSAR study, a dataset of structurally related compounds with measured biological activity against a specific target would be required. From this data, various molecular descriptors (e.g., logP, molecular weight, topological surface area) could be calculated and correlated with activity to build a predictive model.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide insights into a molecule's geometry, electronic properties (such as HOMO and LUMO energies), and chemical reactivity.

Specific DFT calculations for this compound have not been reported in the scientific literature. Future DFT studies could be performed to determine its optimized molecular geometry, calculate its electrostatic potential map to identify regions susceptible to electrophilic or nucleophilic attack, and compute its frontier molecular orbital energies (HOMO-LUMO gap) to predict its chemical reactivity and stability.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | - |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; relates to chemical reactivity. | - |

| Dipole Moment | A measure of the polarity of the molecule. | - |

(No published data available)

Homology Modeling and Rational Design of Enzyme Specificity

Homology modeling is a computational method for constructing an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). This is particularly useful when the crystal structure of the target protein is not available.

As there are no specific enzymes known to exclusively act on this compound, there have been no homology modeling studies aimed at understanding or rationally designing enzyme specificity for this compound. If an enzyme that metabolizes this amino acid were to be discovered, homology modeling could be a valuable first step to understand its structure-function relationship. This model could then be used to guide site-directed mutagenesis experiments to alter its substrate specificity, potentially to improve its activity or to engineer it to accept other non-proteinogenic amino acids.

Future Directions and Emerging Research Avenues for 2 Aminohept 6 Enoic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of enantiomerically pure α-amino acids is a critical focus of organic chemistry. For 2-aminohept-6-enoic acid, research is increasingly directed towards methods that are not only efficient but also environmentally sustainable. Current synthetic strategies often rely on multi-step processes. One prominent method involves the asymmetric alkylation of a nickel(II)-complex of the Schiff base derived from glycine and (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-pyrrolidine-2-carboxamide. This approach allows for the diastereoselective synthesis of a range of unnatural alkenyl amino acids. Following alkylation, the desired (S)-2-aminohept-6-enoic acid is obtained through acid hydrolysis of the complex. amazonaws.com

Future research is focused on overcoming the limitations of current methods, such as the use of stoichiometric reagents and harsh reaction conditions. A key area of development is the exploration of enzymatic and chemoenzymatic pathways. These biocatalytic methods offer high selectivity and operate under mild conditions, presenting a greener alternative to traditional organic synthesis. The goal is to develop robust enzymatic routes that can produce this compound with high enantiomeric purity and yield, thereby reducing the environmental impact and cost of production.

| Synthetic Approach | Key Features | Potential Improvements |

| Asymmetric Alkylation of Ni(II) Schiff Base | High diastereoselectivity | Reduce metal waste, explore catalytic versions |

| Acid Hydrolysis | Effective for product release | Milder cleavage conditions to improve compatibility |

| Enzymatic/Chemoenzymatic Synthesis | High selectivity, sustainable | Enzyme discovery and engineering for substrate specificity |

Expansion of Applications in Advanced Materials Science and Polymer Chemistry

The terminal alkene functionality of this compound makes it an invaluable monomer for polymerization and a key component in the synthesis of advanced materials. Its incorporation into peptides and polymers allows for the creation of novel structures with tailored properties. One of the most significant applications is in the formation of "stapled" peptides through ring-closing metathesis (RCM). uu.nlgoogle.com This technique involves cross-linking the side chains of two olefin-bearing amino acid residues, such as this compound, within a peptide sequence to create a covalent hydrocarbon bridge. uu.nl

This conformational constraint enhances the peptide's helicity, stability against proteases, and cell permeability, making such peptides promising for various applications. Research is ongoing to expand the use of this compound in creating diverse cyclic peptidomimetics and dicarba analogs that can mimic disulfide or thioether bridges. uu.nl Future work will likely focus on incorporating this amino acid into larger, more complex polymers and biomaterials, exploring its potential in areas like hydrogel formation, drug delivery systems, and the development of new biocompatible materials.

| Application Area | Specific Use of this compound | Resulting Material/Property |

| Peptide Chemistry | Monomer for Ring-Closing Metathesis (RCM) | Conformationally restricted "stapled" peptides |

| Biomaterials | Building block for peptidomimetics | Dicarba analogs mimicking natural peptide bridges uu.nl |

| Polymer Science | Functional monomer in polymerization | Polymers with pendant alkene groups for further modification |

Exploration of New Therapeutic Targets and Drug Discovery Paradigms

The ability to create conformationally stabilized peptides using this compound has significant implications for drug discovery. Stapled peptides are a promising class of therapeutics designed to modulate protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules. By locking a peptide into its bioactive α-helical conformation, these molecules can effectively mimic the structure of a protein's binding domain, leading to high-affinity and specific inhibition of challenging therapeutic targets. google.com

Future research will focus on applying this technology to a broader range of disease targets. This includes designing stapled peptides that can interfere with PPIs involved in cancer, infectious diseases, and metabolic disorders. The unique side chain length of this compound, compared to other olefinic amino acids like allylglycine, influences the geometry and stability of the resulting cyclic structure, allowing for fine-tuning of the therapeutic candidate's properties. uu.nl The exploration of new therapeutic paradigms will involve integrating computational design with chemical synthesis to create novel stapled peptides with enhanced potency, specificity, and pharmacokinetic profiles.

Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Biological Studies

Understanding the behavior of molecules like this compound and its derivatives in biological systems is crucial for their development as therapeutics and materials. Advanced analytical techniques are indispensable for this purpose. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is essential for verifying the enantiomeric purity of the synthesized amino acid. google.com Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, used to confirm the structure of the molecule and to determine the diastereomeric ratio of intermediates during synthesis.

The future in this area lies in integrating these and more advanced techniques for real-time analysis. For instance, incorporating isotopically labeled versions of this compound into peptides could enable their visualization within cells using NMR or mass spectrometry imaging. Attaching fluorescent probes to the alkene side chain could allow for real-time tracking of stapled peptides using confocal microscopy, providing insights into their cellular uptake, distribution, and target engagement. These advanced methods will be vital for elucidating the mechanisms of action and optimizing the design of future therapeutics and biomaterials derived from this unique amino acid.

Synergistic Approaches Combining Synthetic Biology and Chemical Synthesis

The convergence of synthetic biology and chemical synthesis offers a powerful paradigm for producing complex molecules like this compound. nih.gov While chemical synthesis provides robust methods for creating non-natural compounds, synthetic biology allows for the engineering of microorganisms to produce valuable chemicals from renewable feedstocks. frontiersin.orgsciepublish.com

A synergistic approach could involve engineering a microbial host, such as E. coli or yeast, to produce a key precursor to this compound through a novel metabolic pathway. nih.gov This biologically produced intermediate could then be converted into the final product using efficient and selective chemical transformations. This hybrid strategy harnesses the metabolic efficiency of microbes to build complex chiral centers and carbon backbones, while leveraging the versatility of organic chemistry to install functionalities not easily accessible through biology, such as the terminal alkene. nih.gov This integration could lead to more sustainable, scalable, and cost-effective production routes, moving away from petroleum-based starting materials and towards a bio-based economy. chalmers.se Future research will focus on designing and optimizing these hybrid pathways, including the development of biocompatible chemical reactions that can be performed directly in a fermentation broth. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-Aminohept-6-enoic acid in laboratory settings?

- Methodological Answer : Enzymatic hydrolysis using aminoacylase (EC 3.5.1.14) is a validated approach. For example, hydrolysis of 2-acetamidohept-6-enoic acid in phosphate buffer (pH 3.0–5.0) at 303.15 K yields this compound, with equilibrium constants (Kc) ranging from 0.023 to 0.0825 depending on pH and temperature . Optimize conditions by varying pH (e.g., pH 4.28 yields Kc = 0.0275) and monitoring reaction progress via chromatography .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine analytical techniques:

- Chromatography : Use reversed-phase HPLC to separate and quantify the compound against standards.

- Spectroscopy : Employ -NMR and -NMR to confirm backbone structure and double-bond geometry (C6-enoic group).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical: 131.1729 g/mol) and detect impurities .

Q. What stability considerations are critical for storing this compound in aqueous solutions?

- Methodological Answer : Degradation is pH-dependent. Store solutions at neutral pH (6.0–7.0) and 4°C to minimize hydrolysis. For long-term storage, lyophilize the compound and keep it in anhydrous conditions. Monitor stability via periodic UV-Vis spectroscopy (absorption at 210–220 nm for amine groups) .

Advanced Research Questions

Q. How can contradictory data on the thermodynamic properties of this compound be resolved?

- Methodological Answer : Cross-validate datasets using:

- Statistical analysis : Apply ANOVA to compare reported equilibrium constants (e.g., Kc = 0.0275 at pH 4.28 vs. 0.0417 at pH 4.51 ).

- Error tracing : Identify discrepancies in buffer composition (e.g., phosphate vs. Tris buffers) or measurement techniques (chromatography vs. calorimetry).

- Replicate experiments : Use standardized protocols (e.g., IUPAC guidelines) to isolate variables like ionic strength .

Q. What strategies are effective for studying the reaction mechanisms of this compound in enzyme-catalyzed systems?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Replace with at the α-carbon to probe rate-limiting steps.

- Computational modeling : Use density functional theory (DFT) to simulate transition states and compare activation energies with experimental data.

- Crystallography : Refine enzyme-substrate complexes (e.g., aminoacylase) using SHELX programs to identify binding residues .

Q. How can researchers design high-throughput assays to screen this compound derivatives for bioactivity?

- Methodological Answer :

- Microplate assays : Use 96-well plates with fluorogenic substrates (e.g., dansyl chloride derivatives) to monitor enzymatic activity.

- Automated synthesis : Couple solid-phase peptide synthesis (SPPS) with robotic liquid handlers to generate derivative libraries.

- Data pipelines : Integrate cheminformatics tools (e.g., RDKit) to analyze structure-activity relationships (SAR) .

Guidelines for Rigorous Research

- Literature review : Prioritize peer-reviewed journals (e.g., Journal of Physical and Chemical Reference Data) and avoid non-academic sources like .

- Experimental design : Include negative controls (e.g., enzyme-free reactions) and triplicate measurements to ensure reproducibility .

- Data reporting : Follow IUPAC nomenclature and SI units consistently. Use SHELXL for crystallographic refinements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.